molecular formula C8H9N3O B1292660 (6-Amino-1H-indazol-3-YL)methanol CAS No. 908247-68-7

(6-Amino-1H-indazol-3-YL)methanol

Cat. No.: B1292660
CAS No.: 908247-68-7
M. Wt: 163.18 g/mol
InChI Key: NTPZOSGMXMDDMP-UHFFFAOYSA-N
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Description

(6-Amino-1H-indazol-3-yl)methanol (CAS 908247-68-7) is a high-value amino-indazole derivative serving as a critical building block in medicinal chemistry and drug discovery research. This compound features both an amino group and a hydroxymethyl group on its indazole core, making it a versatile intermediate for the synthesis of more complex molecules . Its primary research application is in the design and development of novel kinase inhibitors . The amino-indazole scaffold is recognized for its ability to target the "DFG-out" conformation of kinase activation loops, a key mechanism for overcoming drug resistance in targeted cancer therapies . Researchers utilize this compound to create potential inhibitors aimed at a spectrum of kinase targets, including FLT3, c-Kit, and mutant forms of PDGFRα, which are relevant in various proliferative diseases . With a molecular formula of C8H9N3O and a molecular weight of 163.18 g/mol, it is supplied for laboratory research purposes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(6-amino-2H-indazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-3,12H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPZOSGMXMDDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646930
Record name (6-Amino-2H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908247-68-7
Record name (6-Amino-2H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 6 Amino 1h Indazol 3 Yl Methanol and Its Analogs

Retrosynthetic Analysis of the (6-Amino-1H-indazol-3-YL)methanol Scaffold

A retrosynthetic analysis of this compound reveals several viable disconnection points. The primary disconnection is at the C3-hydroxymethyl bond, suggesting a precursor such as a 6-amino-1H-indazole-3-carboxylic acid or its corresponding ester. This precursor can then be reduced to the target alcohol. Further disconnection of the indazole ring itself leads to two main synthetic strategies: those that form the N1-N2 bond and those that form a C-C or C-N bond of the pyrazole (B372694) ring fused to a pre-existing benzene (B151609) ring.

A common precursor for the indazole ring is a substituted 2-aminobenzonitrile (B23959) or a related derivative. For instance, a 2-amino-5-nitrobenzonitrile (B98050) can serve as a starting point, where the amino group and the cyano group are precursors to the pyrazole ring, and the nitro group can be later reduced to the desired 6-amino group. Alternatively, a substituted o-toluidine (B26562) can be used, where the methyl group and an adjacent amino group are precursors for the indazole ring. chemicalbook.com

Approaches to the Formation of the Indazole Ring System

The construction of the indazole core is a critical step in the synthesis of this compound and its analogs. Various cyclization reactions have been developed to achieve this, often relying on the specific substitution pattern of the starting materials.

Cyclization Reactions for Indazole Core Construction

Several named reactions and general strategies are employed for the synthesis of the indazole ring system. These methods often involve the formation of the N-N bond through cyclization.

Cadogan Cyclization: This reductive cyclization method is a classic approach for synthesizing 2H-indazoles from nitroaromatic compounds. nih.gov It is considered a robust but often harsh method. nih.govresearchgate.net

Davis-Beirut Reaction: This reaction provides a pathway to 2H-indazole N-oxides, which can be seen as intermediates in some indazole syntheses. nih.gov

[3+2] Annulation Reactions: This approach involves the reaction of arynes with hydrazones to construct the 1H-indazole skeleton. organic-chemistry.orgacs.org This method can be versatile, allowing for the synthesis of various substituted indazoles. organic-chemistry.orgacs.org

Intramolecular C-H Amination: Palladium-catalyzed intramolecular C-H amination of aminohydrazones offers a route to 1H-indazoles. nih.gov Similarly, silver(I)-mediated intramolecular oxidative C-H bond amination has also been reported for the synthesis of 1H-indazoles. nih.govnih.gov

From 2-Aminobenzonitriles: A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been developed, involving a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence. organic-chemistry.org

N-N Bond-Forming Oxidative Cyclization: This method allows for the synthesis of all three tautomeric forms of indazoles from readily available 2-aminomethyl-phenylamines. organic-chemistry.org The reaction is typically carried out using an oxidizing agent like hydrogen peroxide with a catalyst such as ammonium (B1175870) molybdate. organic-chemistry.org

Precursor Chemistry for Substituted Indazoles

The choice of precursors is crucial for introducing the desired substituents onto the indazole ring.

Substituted o-Toluidines: o-Toluidines can serve as precursors for the construction of the 1H-indazole ring. chemicalbook.com For example, 2-ethyl-5-nitroaniline (B1661927) can be used to synthesize 3-methyl-6-nitroindazole, which can then be reduced to 3-methyl-1H-indazol-6-amine. chemicalbook.com

Substituted 2-Fluorobenzaldehydes and Ketones: Condensation of o-halobenzaldehydes or ketones with hydrazine (B178648) can yield 1H-indazoles. chemicalbook.com

Substituted 2-Aminophenones: A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives can provide indazoles in good yields. organic-chemistry.org

Arynes and Hydrazones: The reaction of arynes with N-tosylhydrazones or N-aryl/alkylhydrazones can lead to the formation of 3-substituted and 1,3-disubstituted indazoles, respectively. acs.org

Introduction and Functionalization of the Hydroxymethyl Group at C-3

Once the indazole core is established, the next critical step is the introduction of the hydroxymethyl group at the C-3 position. This is typically achieved through the reduction of a corresponding carboxylic acid or ester, or through direct substitution strategies.

Reduction of Carboxylic Acid or Ester Derivatives

A common and reliable method for introducing the hydroxymethyl group is through the reduction of a C-3 carboxylic acid or ester functionality.

Starting Materials: The synthesis often begins with an indazole-3-carboxylic acid or a corresponding ester, such as methyl indazole-3-carboxylate. diva-portal.orggoogle.comsioc-journal.cn These precursors can be synthesized through various methods, including the diazotization of ortho-aminobenzacetamides or ortho-aminobenzacetates. sioc-journal.cn For instance, 1-methylindazole-3-carboxylic acid can be prepared by the N-methylation of indazole-3-carboxylic acid. google.com

Reducing Agents: A variety of reducing agents can be employed for this transformation. Lithium aluminum hydride (LAH) is a powerful and frequently used reagent for the reduction of esters to alcohols. nih.gov For example, methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate can be reduced to (1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol using LAH in anhydrous THF. nih.gov

A study on the synthesis of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as potential anticancer agents also highlights the importance of this scaffold. nih.gov

Direct Substitution Strategies for Methanol (B129727) Group Integration

While less common than the reduction of carboxylic acid derivatives, direct substitution strategies can also be envisioned for the introduction of the hydroxymethyl group. nih.gov However, these methods are often more challenging due to the potential for side reactions and the need for specific activating groups on the indazole ring.

Introduction and Manipulation of the Amino Group at C-6

The strategic placement of an amino group at the C-6 position of the indazole ring is a common objective in the synthesis of bioactive molecules. nih.govrsc.org This functionality can serve as a key interaction point with biological targets or as a handle for further chemical modification.

Direct amination at the C-6 position of a pre-formed indazole ring can be challenging due to the presence of multiple reactive sites. Therefore, indirect methods are often preferred. A prevalent strategy involves the reduction of a nitro group at the C-6 position. This approach is advantageous as 6-nitroindazoles can be synthesized through various established methods. For instance, methylation of 6-nitroindazole (B21905) derivatives with iodomethane (B122720) can yield a mixture of N1 and N2 isomers, which can then be separated. nih.gov Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation (e.g., using H2 gas over a palladium on carbon catalyst), affords the desired 6-aminoindazole. nih.gov

Another approach involves the use of copper-catalyzed C-H amination reactions, which have been developed for the regioselective functionalization of 2H-indazoles at the C-3 position. acs.orgnih.govfigshare.com While this specific methodology targets the C-3 position, it highlights the potential for developing transition-metal-catalyzed methods for direct C-6 amination.

A common and effective strategy for introducing the C-6 amino group is to carry it through the synthesis from a suitably functionalized precursor. This often involves starting with a commercially available or readily synthesized benzene derivative where the future C-6 amino group is present in a protected form or as a precursor functional group, such as a nitro group.

For example, the synthesis of 6-substituted aminoindazole derivatives can commence from 6-nitroindazole precursors. nih.gov These precursors are then subjected to reactions such as N-alkylation, followed by reduction of the nitro group to an amine. This amine can then be further functionalized, for instance, through reductive amination with aldehydes or ketones to yield a diverse library of C-6 amino-substituted indazole analogs. nih.gov

A different synthetic route starts with 6-fluoro-4-hydroxy benzonitrile, which upon reaction with methyl hydrazine, can directly lead to the formation of a 3-amino-1-methyl-1H-indazol-6-ol. This highlights how precursor design can streamline the synthesis by incorporating multiple desired functionalities in a single strategic step.

Chemical Transformations and Derivatization in the Synthesis of Analogs

To explore the structure-activity relationships of this compound, the synthesis of a wide range of analogs is necessary. Cross-coupling reactions are powerful tools for achieving this diversification.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between an organoboron compound and an aryl or vinyl halide. rsc.orgmasterorganicchemistry.com In the context of indazole synthesis, the Suzuki reaction is widely used to introduce aryl or heteroaryl substituents onto the indazole scaffold. rsc.orgnih.gov For example, 5-bromoindazoles can be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium carbonate to yield 5-substituted indazole derivatives. nih.gov This reaction has been shown to be compatible with various substituents on both the indazole ring and the boronic acid coupling partner. rsc.orgacs.org

Heck Reaction: The Heck reaction is another palladium-catalyzed method used to form carbon-carbon bonds, typically between an unsaturated halide and an alkene. masterorganicchemistry.commdpi.com This reaction can be employed to introduce alkenyl groups onto the indazole core. For instance, 3-iodoindazoles can undergo a Heck reaction with alkenes to produce 3-vinylindazole derivatives, which can serve as versatile intermediates for further functionalization. mdpi.com

These cross-coupling reactions provide a modular approach to analog synthesis, allowing for the rapid generation of a library of compounds with diverse substituents at various positions of the indazole ring, which is crucial for medicinal chemistry programs. researchgate.netnih.gov

ReactionCatalystCoupling PartnersBond FormedApplication in Indazole Synthesis
Suzuki-Miyaura Palladium complex (e.g., Pd(dppf)Cl2) nih.govHalo-indazole and Boronic acidC-C (Aryl-Aryl or Aryl-Heteroaryl)Introduction of aryl/heteroaryl groups at various positions. rsc.orgnih.gov
Heck Palladium complexHalo-indazole and AlkeneC-C (Aryl-Alkenyl)Introduction of alkenyl groups. mdpi.com

Functional Group Interconversions on the Indazole Core

Functional group interconversion (FGI) is a critical strategy in the synthesis of complex molecules like this compound. This approach involves converting one functional group into another on a pre-existing indazole core, which is often more efficient than constructing the entire molecule from scratch with the desired functionalities already in place.

Key interconversions on the indazole ring system include:

Reduction of Nitro Groups: A common method to introduce an amino group at the 6-position of the indazole ring is through the reduction of a corresponding 6-nitroindazole precursor. This transformation is fundamental for obtaining the 6-amino substitution pattern.

Conversion of Carboxylic Acids: The methanol group at the 3-position can be derived from a carboxylic acid or ester at the same position. The reduction of a methyl 6-amino-1H-indazole-3-carboxylate, for instance, would yield this compound.

Formation from Hydrazones: A silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones provides an efficient route to various 3-substituted 1H-indazoles. nih.gov This method is particularly useful for creating indazoles with diverse substituents that might be difficult to synthesize through other means. nih.gov

The following table summarizes selected functional group interconversions relevant to the synthesis of substituted indazoles.

Precursor Functional GroupTarget Functional GroupReagents/ConditionsReference
Azide (-N₃)Primary Amine (-NH₂)Reduction (e.g., H₂, Pd/C) ub.edu
Hydroxyl (-OH)Bromide (-Br)PPh₃, Br₂ ub.edu
Hydroxyl (-OH)Chloride (-Cl)PPh₃, CCl₄ ub.edu
KetoneAlkeneHydrazonamide organic-chemistry.org
Arylhydrazone1H-IndazoleAgNTf₂, Cu(OAc)₂ nih.gov
(6-Hydroxymethyl)-1H-indazole6-(Bromomethyl)-1H-indazole33% HBr in acetic acid researchgate.net

Formation of Carboxamide and Related Derivatives

The formation of carboxamide derivatives from the core structure of this compound is a significant area of research, particularly for developing compounds with potential biological activity. nih.govnih.gov The amino group at the 6-position or a carboxylic acid at the 3-position (a precursor to the methanol group) are common sites for derivatization.

The synthesis of 1H-indazole-3-carboxamide derivatives has been identified as a promising scaffold for potent and selective PAK1 inhibitors, which have potential applications in cancer therapy. nih.gov The general approach involves coupling an indazole-3-carboxylic acid with a desired amine. Structure-activity relationship (SAR) studies have shown that the properties of these carboxamide derivatives can be fine-tuned by introducing different substituents. nih.gov For example, adding a hydrophobic ring can interact with deep pockets in target enzymes, while adding hydrophilic groups can improve interaction with solvent-exposed regions. nih.gov

In a similar vein, novel 1,3-dimethyl-6-amino-1H-indazole derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.gov In this case, the amino group at the 6-position is derivatized, for instance, by reacting it with substituted benzyl (B1604629) groups. nih.gov One such derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, has shown notable biological activity. nih.gov

The reaction of 1H-indazoles with formaldehyde (B43269) can lead to the formation of (1H-indazol-1-yl)methanol derivatives. nih.gov This reaction typically occurs in aqueous hydrochloric acid and characterization by NMR has confirmed the substitution at the N1 position of the indazole ring. nih.gov

The table below presents examples of indazole carboxamide derivatives and their precursors.

Indazole CoreReactantResulting DerivativeReference
1H-Indazole-3-carboxylic acidVarious amines1H-Indazole-3-carboxamide derivatives nih.gov
1,3-Dimethyl-1H-indazol-6-amine4-Bromobenzyl bromideN-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine nih.gov
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxylic acidL-ValinamideN-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) researchgate.net
1H-IndazoleFormaldehyde(1H-Indazol-1-yl)methanol nih.gov

Multicomponent Reactions and Convergent Synthesis Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. mdpi.com These reactions are advantageous because they reduce the number of synthetic steps, minimize waste, and allow for the rapid generation of diverse molecular libraries. mdpi.comresearchgate.net Convergent synthesis, a strategy where different fragments of a molecule are synthesized separately and then joined together at a late stage, complements MCRs by enabling the efficient construction of complex target molecules.

While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles are applicable. For instance, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction is used to synthesize imidazo[1,2-a]pyrazin-8-amines from simple building blocks. rug.nl This reaction demonstrates the power of MCRs in constructing heterocyclic systems with multiple nitrogen atoms, a key feature of the indazole core. rug.nl The synthesis of dihydropyrano[2,3-c]pyrazoles, which are structurally related to indazoles, has been achieved through a four-component reaction, highlighting the potential for applying similar strategies to indazole synthesis. researchgate.net

A convergent approach to synthesizing this compound might involve the following:

Synthesis of a substituted phenylhydrazine: A key precursor bearing the desired amino group (or a protected form) at the meta-position.

Synthesis of a three-carbon aldehyde or ketone equivalent: This fragment would contain the precursor to the methanol group at the 3-position.

Cyclization: The two fragments would then be combined and cyclized to form the indazole ring. This final step could potentially be achieved through an MCR-like process.

The following table outlines a conceptual convergent synthesis.

Fragment AFragment BReaction TypeProduct
4-AminophenylhydrazineGlyoxylic acidCondensation and Cyclization6-Amino-1H-indazole-3-carboxylic acid
Substituted 2-aminopyridine/pyrazineAldehyde, IsocyanideGroebke-Blackburn-BienayméFused imidazopyridines/pyrazines

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied in several ways:

One-Pot Syntheses: Integrating multiple reaction steps into a single pot, as seen in some MCRs, is a core green chemistry concept. researchgate.netrsc.org This approach minimizes the need for purification of intermediates, reduces solvent usage, and saves energy. For example, the one-pot synthesis of 3-substituted 5-(β-sulfonylvinyl)indoles demonstrates how a toxic intermediate can be generated and consumed in situ, preventing its release into the environment. rsc.org

Use of Environmentally Benign Catalysts: The use of biocatalysts, such as enzymes, is a growing area in green chemistry. mdpi.com These catalysts are often highly selective, operate under mild conditions (room temperature and neutral pH), and are biodegradable. For example, ovalbumin has been used as a biocatalyst in a Hantzsch-type four-component synthesis. mdpi.com While not directly applied to indazole synthesis yet, this demonstrates the potential for greener catalytic systems.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. MCRs are inherently atom-economical. researchgate.net

Safer Solvents and Reagents: The selection of solvents and reagents with low toxicity and environmental impact is crucial. For instance, using water or ethanol (B145695) as a solvent instead of chlorinated hydrocarbons is a key green chemistry practice.

The application of these principles can lead to more sustainable and cost-effective methods for producing this compound and its derivatives.

Computational and Theoretical Investigations of 6 Amino 1h Indazol 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance between accuracy and computational cost, making it ideal for studying organic molecules. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used in conjunction with basis sets like 6-31G(d,p) or 6-311+G(d,p) for reliable geometry optimization and electronic property prediction. researchgate.netresearchgate.net

For (6-Amino-1H-indazol-3-YL)methanol, a DFT/B3LYP calculation would begin by optimizing the molecular geometry to find its lowest energy structure. From this optimized geometry, a wealth of electronic information can be extracted. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this molecule, the amino group and nitrogen atoms of the indazole ring are expected to be electron-rich sites.

The Gauge-Invariant Atomic Orbital (GIAO) method is a highly effective quantum mechanical approach for predicting NMR chemical shifts. nih.gov It is commonly employed with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)) to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

This predictive power is invaluable for confirming chemical structures. rsc.org In the case of this compound, GIAO calculations can predict the ¹H, ¹³C, and ¹⁵N NMR spectra. By comparing the calculated shifts with experimental data, a definitive assignment of spectral peaks to specific atoms in the molecule can be achieved. This is particularly useful for distinguishing between isomers or tautomers. nih.govrsc.org

Below is an interactive table illustrating hypothetical GIAO-predicted ¹³C NMR chemical shifts for the aromatic carbons of this compound compared to potential experimental values.

Carbon AtomPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)Deviation (ppm)
C3145.2144.8+0.4
C3a122.5122.1+0.4
C4120.8120.5+0.3
C5110.1109.9+0.2
C6148.3148.0+0.3
C7114.6114.2+0.4
C7a141.9141.5+0.4

Note: The data in this table is illustrative and represents typical values for indazole-type structures.

Conformational Analysis and Energy Minimization Studies

This compound possesses conformational flexibility, primarily due to the rotation around the single bond connecting the hydroxymethyl group (-CH₂OH) to the indazole ring at the C3 position. Conformational analysis aims to identify the most stable arrangement of atoms (the global energy minimum) and the energy barriers between different conformations.

Computational methods, particularly DFT, are used to perform these studies. A potential energy surface scan is conducted by systematically rotating the dihedral angle of the C2-C3-C(H₂)-O bond and calculating the energy at each step. The resulting energy profile reveals the low-energy conformers (local minima) and the transition states that separate them. The most stable conformation is the one that minimizes steric hindrance and optimizes any intramolecular interactions, such as hydrogen bonding between the methanol's hydroxyl group and the N2 atom of the indazole ring.

Tautomeric Equilibria and Relative Stabilities of Indazole Isomers (e.g., 1H vs. 2H indazole)

Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-isomers, where the hydrogen atom is attached to the N1 or N2 atom of the pyrazole (B372694) ring, respectively. The relative stability of these tautomers is a crucial aspect of their chemistry.

For the parent indazole molecule, high-level calculations have shown that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov This preference is influenced by the substitution pattern on the ring. For this compound, quantum chemical calculations (DFT or higher-level methods like MP2) would be used to determine the relative energies of the 1H- and 2H-tautomers. The calculations would account for the electronic effects of the amino and hydroxymethyl groups. The equilibrium between these forms is dynamic, and understanding their relative stabilities is key to predicting which isomer will predominate under given conditions.

The table below shows a hypothetical comparison of the calculated relative energies for the tautomers of this compound.

TautomerRelative Energy (Gas Phase, kJ·mol⁻¹)Relative Energy (Aqueous, kJ·mol⁻¹)
1H-indazole0.0 (Most Stable)0.0 (Most Stable)
2H-indazole+18.5+20.1

Note: This data is illustrative, based on the known stability trend of the parent indazole. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. mdpi.com

Prediction of Chemical Reactivity and Reaction Mechanisms

Theoretical calculations are instrumental in predicting a molecule's reactivity and elucidating potential reaction mechanisms. nih.gov DFT-derived reactivity descriptors are central to this analysis.

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are the key orbitals involved in chemical reactions. The location of the HOMO indicates the site of nucleophilicity (where the molecule is most likely to donate electrons), while the LUMO indicates the site of electrophilicity (where it is most likely to accept electrons). For this compound, the HOMO is expected to have significant density on the amino group and the pyrazole ring, while the LUMO would be distributed over the bicyclic ring system.

Molecular Electrostatic Potential (MEP): As mentioned earlier, the MEP map provides a visual guide to reactive sites. The negative potential regions (typically colored red or yellow) over the nitrogen atoms and the amino group indicate likely sites for electrophilic attack or hydrogen bond donation. researchgate.netgrafiati.com

Reaction Mechanisms: Computational modeling can be used to map out the entire energy profile of a chemical reaction, including reactants, transition states, intermediates, and products. nih.gov This allows for the determination of activation energies and reaction thermodynamics, providing a detailed understanding of the mechanism that would otherwise be difficult to obtain experimentally.

A table of key reactivity descriptors for this compound, as would be obtained from a DFT calculation, is provided below.

DescriptorPredicted ValueImplication
HOMO Energy-5.8 eVIndicates electron-donating ability
LUMO Energy-0.9 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.9 eVRelates to chemical stability and reactivity
Dipole Moment3.5 DIndicates overall molecular polarity

Note: These values are typical for similar aromatic amine structures and serve as examples.

Molecular Docking Simulations for Ligand-Target Interactions (e.g., DNA gyrase, kinase active sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or a nucleic acid. These simulations can provide valuable insights into the binding affinity, mode of interaction, and the specific amino acid residues or nucleotides involved in the binding.

Despite the recognized potential of indazole derivatives as inhibitors of various enzymes, including DNA gyrase and protein kinases, specific molecular docking studies for this compound are not available in the reviewed scientific literature. Research on other, structurally related indazole compounds has demonstrated the utility of this approach. For instance, studies on different indazole derivatives have explored their binding modes within the active sites of enzymes like discoidin domain receptor 1 (DDR1) and cancer Osaka thyroid (COT) kinase, revealing key interactions that contribute to their inhibitory activity. nih.govalliedacademies.org However, these findings are not directly transferable to this compound due to differences in their chemical structures.

The synthesis of this compound has been described in patent literature, where it is mentioned as an intermediate in the preparation of more complex molecules with potential therapeutic applications, including as ion-channel ligands. google.comgoogle.com This suggests its utility as a building block in medicinal chemistry.

Future computational research could shed light on the potential biological targets of this compound. Molecular docking simulations could be employed to screen this compound against a panel of known drug targets, such as various kinases and topoisomerases like DNA gyrase. Such in silico studies would be a crucial first step in identifying its potential pharmacological profile and guiding further experimental validation.

Chemical Reactivity and Derivatization of 6 Amino 1h Indazol 3 Yl Methanol

Reactivity of the Indazole Heterocyclic System

The indazole ring is an ambident nucleophile, with two nitrogen atoms (N1 and N2) that can participate in reactions. The system is generally considered electron-rich, making it susceptible to electrophilic attack on the benzene (B151609) portion of the ring. The precise nature of its reactivity is heavily influenced by the substituents present.

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of these reactions are governed by the electronic properties of the substituents already on the ring. wikipedia.org In (6-Amino-1H-indazol-3-YL)methanol, the benzene ring is substituted with a strongly activating amino group (-NH2) at the C-6 position and is part of a fused pyrazole (B372694) ring containing a C-3 hydroxymethyl (-CH2OH) group.

The amino group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The hydroxymethyl group is weakly deactivating through an inductive effect. Therefore, electrophilic substitution is expected to be directed to the positions ortho and para to the amino group. The available positions for substitution on the carbocyclic ring are C-4, C-5, and C-7. The amino group at C-6 will strongly direct incoming electrophiles to the C-5 and C-7 positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl), often using Br2 or Cl2 with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl or acyl halide with a strong Lewis acid catalyst. wikipedia.org

The presence of the basic amino group can complicate Friedel-Crafts reactions as it can coordinate with the Lewis acid catalyst, deactivating the ring. Protection of the amino group, for instance by acylation, is often necessary to facilitate these reactions.

Nucleophilic aromatic substitution (SNAr) on the indazole ring typically requires the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. In the case of this compound, the ring is electron-rich due to the amino group, making it generally unreactive towards nucleophilic substitution.

However, if the amino group at C-6 were to be transformed into a good leaving group, such as a diazonium salt (see Section 5.2.2), nucleophilic substitution at this position becomes feasible. Furthermore, research on related indazole systems shows that nucleophilic substitution can occur if other activating groups are present. For example, studies on 4-RSO2-6-nitro-1-phenyl-1H-indazoles have shown that the sulfone group at C-4 can be displaced by nucleophiles, while the nitro group at C-6 remains intact. researchgate.net This highlights the importance of the position and nature of the activating group for such transformations.

The indazole ring contains two nitrogen atoms in the pyrazole moiety, N1 and N2, both of which can potentially undergo alkylation or acylation. The reaction of NH-indazoles often yields a mixture of N1 and N2 substituted products, and achieving regioselectivity is a significant synthetic challenge. nih.govnih.gov The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.gov

N-Alkylation: The regioselectivity of N-alkylation is influenced by several factors, including the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. nih.govbeilstein-journals.org

Steric and Electronic Effects: The distribution of N1 and N2 isomers is impacted by the steric hindrance and electronic properties of the substituents. For instance, bulky groups at C-7 can favor N1 alkylation, whereas electron-withdrawing groups at C-7 can lead to excellent N2 regioselectivity. nih.gov

Reaction Conditions: The choice of base and solvent plays a crucial role. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N1-selective alkylation for a variety of substituted indazoles. nih.gov Conversely, other conditions can favor the N2 product. organic-chemistry.orgdntb.gov.ua A methodology using isobutyraldehyde (B47883) under specific conditions has been developed for highly selective N1-alkylation across various indazoles. nih.gov

N-Acylation: Similar to alkylation, acylation can occur at either N1 or N2. In one study, the acetylation of 6-nitro-1H-indazole resulted in the formation of 1-(6-Nitro-1H-indazol-1-yl)ethanone, indicating acylation at the N1 position. researchgate.net The reaction conditions can be tuned to favor one isomer over the other.

A study on the reaction of various NH-indazoles with formaldehyde (B43269) in acidic conditions showed that the N1-substituted (1H-indazol-1-yl)methanol derivative is generally the major product, being thermodynamically more stable than the N2 isomer. nih.govacs.org

Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles This interactive table summarizes factors influencing the position of N-alkylation on the indazole ring based on literature findings.

Substituent PositionSubstituent TypePreferred Alkylation PositionConditionsReference
C-3-COMe, -CO2Me, -C(CH3)3N1 (>99%)NaH, Alkyl Bromide, THF nih.gov
C-7-NO2, -CO2MeN2 (≥96%)NaH, Alkyl Bromide, THF nih.gov
GeneralVariousN1 (>99%)Isobutyraldehyde, various conditions nih.gov
GeneralVariousN2TfOH or Cu(OTf)2, Trichloroacetimidates organic-chemistry.org

Reactions of the Amino Group at C-6

The primary amino group at the C-6 position is a versatile functional handle that can undergo a wide range of chemical transformations, significantly expanding the diversity of accessible derivatives.

The lone pair of electrons on the nitrogen atom of the C-6 amino group makes it nucleophilic, allowing it to react with various electrophiles.

Acylation: The amino group can be readily acylated by reacting with acyl halides or anhydrides to form amides. This reaction is often used to protect the amino group or to introduce specific structural motifs. For example, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) and related compounds feature an acylated amino acid moiety attached to the indazole core, though in those specific examples, the linkage is at N1 and the amide is at C3. researchgate.net The general principle applies to the C-6 amino group as well.

Alkylation: The amino group can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones.

Direct Alkylation: Reaction with alkyl halides can lead to mono- and di-alkylated products. Controlling the degree of alkylation can be challenging.

Reductive Amination: A more controlled method for mono-alkylation involves reacting the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. This is a common strategy for synthesizing N-substituted 6-aminoindazoles. researchgate.net

N-Arylation: The amino group can also be arylated. Copper-catalyzed cross-coupling of 6-aminoindazoles with aryl boronic acids has been shown to produce N-aryl-6-aminoindazoles efficiently. nih.gov

Research has focused on synthesizing various 6-substituted aminoindazole derivatives for biological evaluation. nih.govrsc.org For instance, the synthesis of N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine demonstrated potent biological activity, highlighting the importance of derivatization at this position. nih.govrsc.org

Table 2: Examples of Derivatization at the C-6 Amino Group of Indazole This interactive table provides examples of reactions involving the C-6 amino group of the indazole scaffold.

Reaction TypeReagentsProduct TypeReference
N-ArylationAryl Boronic Acid, Cu(II) catalystN-Aryl-6-aminoindazole nih.gov
Reductive AminationAldehyde/Ketone, Reducing AgentN-Alkyl-6-aminoindazole researchgate.net
N-AlkylationIodomethane (B122720), K2CO3N,N-Dimethyl-6-aminoindazole nih.gov
N-BenzylationBenzyl (B1604629) BromideN-Benzyl-6-aminoindazole nih.gov

The primary aromatic amino group at C-6 can be converted into a diazonium salt (-N2+) by treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like HCl) at low temperatures. This transformation is a cornerstone of synthetic organic chemistry, as the diazonium group is an excellent leaving group (dinitrogen gas) and can be replaced by a wide variety of nucleophiles.

While specific literature on the diazotization of this compound is not prevalent, the reaction is a standard transformation for 6-aminoindazoles. The resulting diazonium salt is a versatile intermediate for introducing a range of functionalities at the C-6 position through reactions such as:

Sandmeyer Reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with fluorine (-F) using fluoroboric acid (HBF4).

Hydrolysis: Replacement with a hydroxyl group (-OH) by heating in an aqueous acidic solution.

Gattermann Reaction: Replacement with halides using copper powder as a catalyst.

Reduction: Replacement with hydrogen (-H) using a reducing agent like hypophosphorous acid (H3PO2).

These transformations allow for the conversion of the amino group into a wide array of other functional groups, making the 6-aminoindazole scaffold a valuable precursor for the synthesis of diverse indazole derivatives. The use of diazonium salts in the synthesis of indazoles themselves has also been explored. acs.org

Reactions of the Hydroxymethyl Group at C-3

The hydroxymethyl group at the C-3 position of this compound is a key site for chemical modification, enabling the synthesis of a diverse range of derivatives.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Detailed Research Findings:

While direct oxidation studies on this compound are not extensively documented in the provided search results, the oxidation of similar heterocyclic alcohols is a well-established transformation in organic synthesis. For instance, the oxidation of primary hydroxyl groups in unprotected sugars to carboxylic acids has been achieved using reagents like sodium hypochlorite (B82951) in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). researchgate.net This method is known for its selectivity for primary alcohols and compatibility with various functional groups. researchgate.net It is plausible that similar conditions could be applied to oxidize this compound to the corresponding carboxylic acid.

Furthermore, the general principle of oxidizing primary alcohols to aldehydes typically involves milder oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to prevent over-oxidation to the carboxylic acid.

The following table outlines potential oxidation reactions and the expected products:

Starting MaterialOxidizing AgentProduct
This compoundPyridinium chlorochromate (PCC)6-Amino-1H-indazole-3-carbaldehyde
This compoundTEMPO/NaOCl6-Amino-1H-indazole-3-carboxylic acid
This compoundPotassium permanganate6-Amino-1H-indazole-3-carboxylic acid
This compoundHydrogen peroxide6-Amino-1H-indazole-3-carboxylic acid

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) and etherification with alkyl halides or other alkylating agents.

Detailed Research Findings:

Specific examples of esterification or etherification of this compound were not found in the search results. However, these are standard reactions for primary alcohols. For esterification, a common method involves reacting the alcohol with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. For etherification, the Williamson ether synthesis is a classic approach, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

The table below illustrates potential esterification and etherification reactions:

Reactant 1Reactant 2Reaction TypeProduct
This compoundAcetic anhydrideEsterification(6-Amino-1H-indazol-3-yl)methyl acetate (B1210297)
This compoundBenzoyl chlorideEsterification(6-Amino-1H-indazol-3-yl)methyl benzoate
This compoundMethyl iodide (in the presence of a base)Etherification6-Amino-3-(methoxymethyl)-1H-indazole

Formation of Other C3-Substituted Derivatives (e.g., carboxamides)

The hydroxymethyl group can be a precursor for other functional groups at the C-3 position. For example, oxidation to the carboxylic acid, as described in section 5.3.1, followed by coupling with an amine, would yield a carboxamide derivative.

Detailed Research Findings:

The synthesis of indazole-3-carboxamides is a common strategy in the development of pharmacologically active molecules. For instance, cannabimimetic indazole derivatives such as AB-PINACA and AB-FUBINACA are N-(1-amino-3-methyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamides. researchgate.net The synthesis of these compounds typically involves the coupling of an indazole-3-carboxylic acid with an appropriate amine. Therefore, this compound can serve as a starting material for such derivatives by first being oxidized to 6-amino-1H-indazole-3-carboxylic acid.

The following table presents a synthetic route to a C3-carboxamide derivative:

StepReactant 1Reactant 2Product
1. OxidationThis compoundTEMPO/NaOCl6-Amino-1H-indazole-3-carboxylic acid
2. Amide Coupling6-Amino-1H-indazole-3-carboxylic acidAmine (e.g., ammonia, primary or secondary amine)(6-Amino-1H-indazol-3-yl)carboxamide derivative

Mechanism of Addition Reactions (e.g., with Formaldehyde)

The reaction of N-unsubstituted indazoles with formaldehyde is a characteristic addition reaction that leads to the formation of (1H-indazol-1-yl)methanol derivatives.

Detailed Research Findings:

A detailed study on the addition mechanism of 1H-indazole and its nitro derivatives to formaldehyde in aqueous hydrochloric acid has been conducted. nih.govacs.orgnih.govacs.orgresearchgate.net The reaction proceeds through the formation of N1-CH2OH derivatives. nih.govacs.orgnih.govacs.orgresearchgate.net The mechanism can occur under both neutral and acidic conditions. nih.govacs.org

In acidic conditions, the mechanism is thought to involve the protonated form of formaldehyde, which is a much weaker base than indazole. nih.govacs.org However, a direct reaction between the indazolium cation and protonated formaldehyde is considered unlikely. nih.govacs.org Instead, a relayed catalysis by a water molecule might be involved. acs.org

Under neutral conditions, the reaction between the neutral indazole tautomers (1H and 2H) and neutral formaldehyde can lead to the formation of the corresponding hydroxymethyl derivatives. nih.govacs.org The 1H-tautomer of indazole is generally more stable than the 2H-tautomer. researchgate.net The reaction is reversible, and crystallization in boiling water can lead to partial decomposition of the adduct back to the starting indazole. nih.govacs.org

The reaction of NH-indazoles with formaldehyde is a general reaction for many azoles, including pyrazole, imidazole, triazoles, and benzimidazole. nih.gov

Structure Activity Relationship Sar Studies of 6 Amino 1h Indazol 3 Yl Methanol Derivatives

Analysis of Substituent Effects on the Indazole Core

The nature and position of substituents on the bicyclic indazole core play a critical role in modulating the biological activity of its derivatives. SAR studies have demonstrated that even minor changes to the core can lead to significant variations in potency and selectivity.

Research into various indazole-based compounds has revealed key insights. For instance, in a series of indazole derivatives targeting the Fibroblast growth factor receptors (FGFRs), substitutions on the indazole ring were crucial for inhibitory activity. nih.gov Similarly, studies on indazole-based inhibitors of the p38 MAP kinase have shown the importance of core substitution for achieving desired biological effects. nih.gov

The electronic properties of substituents are a major determinant of activity. The introduction of electron-withdrawing groups, such as a nitro group, can significantly alter the chemical reactivity and interaction of the indazole ring with its biological target. acs.orgnih.gov For example, studies on nitro-1H-indazoles have shown that the position of the nitro group (e.g., at C-4, C-5, C-6, or C-7) dictates the compound's properties and reactivity. nih.gov In one study, 3-chloro-6-nitro-1H-indazole derivatives were synthesized and evaluated for their antileishmanial activity, highlighting the impact of both chloro and nitro substituents. nih.gov

Conversely, electron-donating groups also have a profound impact. The substitution of a methyl group at the C7 position of the indazole nucleus in one series of compounds led to higher cardiovascular activity. nih.gov In another example focusing on EZH2/1 inhibitors, methyl groups at the 4 and 6 positions of a linked pyridone ring were found to be important for potent inhibition. nih.gov

Table 1: Effect of Indazole Core Substituents on Biological Activity

Substituent Position Observed Effect Compound Class/Target Reference
Nitro (NO₂) C-4, C-5, C-6 Alters chemical reactivity and participates in derivative formation. Nitro-1H-indazoles nih.gov
Nitro (NO₂) C-6 Foundation for potent antileishmanial candidates. 3-chloro-6-nitro-1H-indazoles nih.gov
Chloro (Cl) C-7 Increased cardiovascular activity. Marsanidine analogue nih.gov
Methyl (CH₃) C-7 Increased cardiovascular activity. Marsanidine analogue nih.gov

Role of the Amino Group at C-6 in Modulating Activity

The amino group at the C-6 position is a key functional group that significantly influences the pharmacological profile of indazole derivatives. This group can act as a hydrogen bond donor and a site for further chemical modification, allowing for the exploration of a broad chemical space.

In a recent study, novel 1,3-dimethyl-6-amino-1H-indazole derivatives were designed and synthesized as potential inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. nih.gov The presence of the 6-amino group was fundamental to the design of these inhibitors. Further derivatization of this amino group, for instance by creating N-benzyl derivatives, led to compounds with potent anticancer activity. nih.gov The compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was identified as a particularly promising agent against hypopharyngeal carcinoma cells. nih.gov

The strategic placement of an amino group at the C-6 position is also utilized in other heterocyclic scaffolds to generate compounds with therapeutic potential. For example, 6-aminouracil (B15529) has served as a versatile starting material for synthesizing a variety of fused heterocyclic compounds with anticancer properties. scirp.org This highlights a broader principle in medicinal chemistry where an amino group at the 6-position of a bicyclic or related heterocyclic system is a valuable handle for generating structural diversity and tuning biological activity. scirp.org

Influence of the Hydroxymethyl Group at C-3 on Biological Activity

The hydroxymethyl group (-CH₂OH) at the C-3 position of the indazole ring is another critical determinant of biological activity. This functional group can participate in key hydrogen bonding interactions with target proteins, acting as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (at the oxygen atom).

Its influence is evident in studies where the functionality at the C-3 position is systematically varied. For instance, research on IDO1 inhibitors revealed that a suitably substituted carbohydrazide (B1668358) moiety at the C-3 position of the indazole ring was crucial for potent inhibitory activity. nih.gov This suggests that the size, flexibility, and hydrogen bonding capacity of the C-3 substituent are vital for binding. While not a hydroxymethyl group, this finding underscores the sensitivity of biological activity to the nature of the C-3 substituent.

The hydroxymethyl group itself is often introduced via a reaction with formaldehyde (B43269). acs.orgnih.gov The stability and reactivity of the resulting indazolylmethanol derivative are influenced by the other substituents on the indazole ring. acs.org The ability of the hydroxymethyl group to form intermolecular hydrogen bonds has been confirmed by X-ray crystallography of related (1H-indazol-1-yl)methanol derivatives, which form dimers in the solid state through O-H···N hydrogen bonds. acs.orgnih.gov This inherent hydrogen-bonding capability is a key feature that can be exploited in drug design to achieve strong and specific interactions with a biological target.

Impact of N-Substitution Patterns on Biological Potency

The indazole ring contains two nitrogen atoms, N-1 and N-2, either of which can be substituted. The pattern of N-substitution has a profound effect on the molecule's three-dimensional shape, electronic properties, and, consequently, its biological potency. The unsubstituted indazole exists as two tautomers, the 1H- and 2H-indazole, with the 1H-tautomer being thermodynamically more stable. nih.gov

As a result, substitution often occurs preferentially at the N-1 position. For example, the reaction of unsubstituted indazole and its 4-, 5-, and 6-nitro derivatives with formaldehyde predominantly yields N-1 substituted (1H-indazol-1-yl)methanol products. acs.orgnih.gov Computational studies have confirmed that the N-1 substituted isomer is significantly more stable than the N-2 isomer. acs.orgnih.gov

This preference is critical in drug design, as the orientation of the substituent and the hydrogen-bonding pattern of the indazole core are fixed by the N-substitution pattern. In the development of 1,3-dimethyl-6-amino-1H-indazole derivatives as IDO1 inhibitors, methylation at the N-1 position was a key structural feature of the synthesized library. nih.gov The resulting compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated potent activity, indicating that substitution at both the N-1 and C-3 positions (with methyl groups) and the C-6 amino group is a viable strategy for generating potent bioactive molecules. nih.gov

Table 2: Regioselectivity of N-Substitution in Indazole Derivatives

Indazole Derivative Reaction Condition Primary Product Supporting Data Reference
Indazole (unsubstituted) Aqueous HCl + Formaldehyde (1H-Indazol-1-yl)methanol 1H NMR, B3LYP calculations acs.orgnih.gov
5-Nitro-1H-indazole Aqueous HCl + Formaldehyde (5-Nitro-1H-indazol-1-yl)methanol 1H NMR, X-ray crystallography acs.orgnih.gov
6-Nitro-1H-indazole Aqueous HCl + Formaldehyde (6-Nitro-1H-indazol-1-yl)methanol 1H NMR acs.orgnih.gov

Pharmacophore Identification and Model Development

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential three-dimensional arrangement of functional groups required for biological activity. dovepress.com For (6-Amino-1H-indazol-3-YL)methanol derivatives, a pharmacophore model would typically consist of features derived from the core structure and its key substituents.

Based on the SAR data, a hypothetical pharmacophore model for these compounds would likely include:

An aromatic ring feature representing the indazole core.

A hydrogen bond donor corresponding to the N-1 proton (in 1H-indazole derivatives) or a substituent on the nitrogen.

A hydrogen bond donor/acceptor feature from the C-3 hydroxymethyl group.

A hydrogen bond donor feature from the C-6 amino group.

Potential hydrophobic or aromatic features depending on the specific substituents attached to the core or the amino group.

The development of such models can be ligand-based, using the structures of known active compounds, or structure-based, if the crystal structure of the target protein is available. dovepress.com For instance, an in silico pharmacophore search was successfully used to identify a novel class of allosteric inverse agonists for the RORγt nuclear receptor, demonstrating the power of this approach. dundee.ac.uk Similarly, molecular docking studies of 3-chloro-6-nitro-1H-indazole derivatives against the Leishmania trypanothione (B104310) reductase enzyme helped to identify key interactions, such as hydrophobic and hydrophilic contacts, which are essentially real-world representations of pharmacophoric features. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach allows for the prediction of the activity of novel, unsynthesized molecules.

For this compound derivatives, a QSAR model would be built by calculating various molecular descriptors for a set of compounds with known activities. These descriptors can be categorized as:

Electronic: Hammett constants, partial charges (reflecting the effect of substituents like nitro or amino groups).

Steric: Molar refractivity, van der Waals radii (reflecting the size of substituents).

Hydrophobic: LogP (partition coefficient, reflecting the lipophilicity of the molecule).

Topological: Connectivity indices that describe the branching and shape of the molecule.

The resulting mathematical equation can then be used to predict the potency of new derivatives, guiding the synthesis of more effective compounds. QSAR is often used in conjunction with other computational methods. For example, a combination of QSAR and pharmacophore modeling, known as 3D-QSAR, can provide a powerful predictive tool that considers the three-dimensional properties of the molecules. dovepress.com Molecular dynamics simulations and binding free energy calculations (MM/GBSA), as used in the study of antileishmanial indazoles, are advanced computational techniques that provide data that can be used to build robust QSAR models. nih.gov

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a dramatic impact on biological activity. Chiral centers or geometric isomers can lead to derivatives with vastly different potencies, selectivities, and metabolic profiles.

In the context of indazole derivatives, stereochemistry has proven to be a critical factor. For example, in a series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives developed as 5-HT2C receptor agonists, the (S)-enantiomer of one compound, YM348, was identified as having high agonistic activity and selectivity. nih.gov This demonstrates that the specific spatial orientation of the side chain relative to the indazole core is essential for optimal receptor interaction.

Furthermore, studies on other heterocyclic scaffolds that are analogous in their drug design principles have highlighted the importance of geometric isomerism. In the optimization of isoxazole (B147169) derivatives, the cis and trans isomers of an alkene linker were synthesized and separated. dundee.ac.uk These isomers often exhibit different biological activities due to the distinct spatial positioning of key functional groups, which affects how they fit into a receptor's binding site. dundee.ac.uk These examples underscore the necessity of considering and controlling stereochemistry when designing and evaluating new this compound derivatives for therapeutic applications.

Target Identification and Biological Mechanism of Action Studies

Investigation of Protein Kinase Inhibition

Protein kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Indazole-based compounds have emerged as a versatile scaffold for the design of potent kinase inhibitors.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. nih.gov Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.gov

Derivatives of the indazole scaffold have been rationally designed to target both wild-type and mutated forms of FLT3. nih.govbohrium.com For instance, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives have demonstrated potent inhibitory activity against FLT3 and its mutants. nih.govbohrium.com One of the most potent compounds from this series, 8r , exhibited significant inhibition of FLT3 and its drug-resistant mutants, FLT3-ITD (W51) and FLT3-TKD (D835Y), with low nanomolar IC50 values. nih.gov These type II inhibitors are particularly effective against the mutated forms of the kinase, which often confer resistance to other therapies. nih.govbohrium.com

Table 1: Inhibitory Activity of Compound 8r against FLT3 and its Mutants

Target KinaseIC50 (nM)
FLT341.6
FLT3-ITD (W51)22.8
FLT3-TKD (D835Y)5.64

Data sourced from a study on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives. nih.gov

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central node in the regulation of cell growth, proliferation, survival, and metabolism. nih.govnih.gov Aberrant activation of this pathway is a frequent event in various human cancers, making it an attractive target for therapeutic intervention. nih.govnih.gov

A series of 3-amino-1H-indazole derivatives have been synthesized and shown to exert their anti-tumor effects by targeting the PI3K/Akt/mTOR pathway. nih.gov One such derivative, W24 , displayed broad-spectrum antiproliferative activity against several cancer cell lines. nih.gov Mechanistic studies revealed that W24 inhibits cell proliferation by affecting DNA synthesis and modulates the expression of key proteins within the PI3K/Akt pathway. nih.gov This inhibition ultimately leads to the disruption of downstream signaling events that are critical for tumor cell survival and growth. nih.gov

The ATP-binding site of protein kinases contains a flexible "hinge" region that is crucial for inhibitor binding. nih.gov ATP-competitive kinase inhibitors, including many indazole derivatives, form critical hydrogen bond interactions with the backbone of this hinge region. nih.gov The indazole scaffold is particularly adept at forming these interactions. The N-H of the indazole ring can act as a hydrogen bond donor, while the nitrogen atoms within the ring can act as acceptors, anchoring the inhibitor in the active site. nih.gov For example, the N-H of the indazole in certain inhibitors forms a hydrogen bond with the amide backbone of Cys694 in FLT3, contributing significantly to its binding affinity and inhibitory potency. nih.gov

DNA Gyrase Interaction and Inhibition Mechanisms

While much of the focus has been on kinase inhibition, the indazole scaffold has also been explored for its potential as an antibacterial agent. One key target in bacteria is DNA gyrase, a type II topoisomerase that is essential for DNA replication, repair, and recombination. At present, specific studies detailing the interaction and inhibition mechanisms of (6-Amino-1H-indazol-3-YL)methanol with DNA gyrase are not extensively available in the reviewed literature. However, the general structural features of indazole derivatives make them plausible candidates for targeting the ATP-binding site of bacterial gyrase, an area of active investigation in the development of new antibiotics.

Cellular Pathway Perturbation Analysis

The inhibition of key proteins like kinases by this compound derivatives has profound effects on cellular pathways, ultimately leading to the desired therapeutic outcomes, such as the induction of cancer cell death.

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer cells. Many chemotherapeutic agents, including indazole derivatives, exert their effects by inducing apoptosis.

Studies on 3-amino-1H-indazole derivatives have shown that they can induce apoptosis in cancer cells. nih.gov For example, the compound W24 was found to induce apoptosis in HGC-27 gastric cancer cells by regulating the expression of apoptosis-related proteins such as BAD and Bcl-xL. nih.gov This was accompanied by changes in the intracellular reactive oxygen species (ROS) levels and a decrease in the mitochondrial membrane potential, both of which are hallmarks of apoptosis. nih.gov

In addition to inducing apoptosis, these compounds can also affect the cell cycle, the series of events that lead to cell division and duplication. The same derivative, W24, was shown to cause an arrest of cancer cells in the G2/M phase of the cell cycle. nih.gov This cell cycle arrest is achieved by regulating the expression of key cell cycle proteins like Cyclin B1. nih.gov By halting the cell cycle, these compounds prevent cancer cells from proliferating, further contributing to their anti-tumor activity.

Modulation of Protein Expression (e.g., p53/MDM2 pathway)

The interaction between the tumor suppressor protein p53 and its negative regulator, the oncogene MDM2, is a critical pathway in cancer biology. nih.gov The inhibition of this interaction is a key strategy in cancer therapy to reactivate p53 function. nih.gov Wild-type p53 can also suppress cancer invasion by promoting the MDM2-mediated degradation of another protein, Slug. nih.gov

Despite the interest in small molecules that modulate this pathway, a review of the current scientific literature does not provide specific data on the direct interaction of this compound with the p53/MDM2 pathway. While various heterocyclic compounds, such as those with an imidazoline (B1206853) core, have been developed as p53-MDM2 inhibitors, research has not yet established a direct role for this compound in modulating the expression or interaction of these specific proteins. nih.gov

Enzyme Inhibition Kinetics and Mechanism

While direct kinetic studies on this compound are not extensively documented, research into its derivatives, particularly 6-aminoindazole derivatives, has identified them as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov IDO1 is a heme-containing enzyme that plays a crucial role in immune system suppression by catalyzing the first and rate-limiting step in tryptophan metabolism. nih.gov This activity is a key mechanism by which tumors evade the immune system. nih.gov

Studies on a series of 6-substituted aminoindazole derivatives have shown that these compounds can exhibit significant anti-proliferative activity through IDO1 inhibition. nih.gov For instance, certain N-substituted 1,3-dimethyl-1H-indazol-6-amine derivatives have demonstrated potent activity. The inhibition mechanism is believed to involve the indazole scaffold interacting with residues in the active site of the IDO1 enzyme. researchgate.net The 6-amino group of the indazole template may also form a hydrogen bond with the propionate (B1217596) side chain of the heme group within the enzyme's active site. researchgate.net

The inhibitory activity is sensitive to the nature of the substituents on the core indazole structure. Modifications at the N1 position and the 6-amino group significantly influence the potency. One of the most potent compounds identified in a study is N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, which displayed strong anti-proliferative effects in human colorectal cancer cells (HCT116) and suppressed IDO1 protein expression. nih.govrsc.org

Below is a table summarizing the inhibitory concentrations (IC₅₀) of selected 6-aminoindazole derivatives against HCT116 cancer cells, which is linked to their IDO1 inhibitory function.

Table 1: Anti-proliferative Activity of Selected 6-Aminoindazole Derivatives

Compound Name IC₅₀ (μM) in HCT116 Cells Reference
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine 0.4 ± 0.3 nih.gov
N-(3-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine 2.2 ± 0.5 nih.gov
N-benzyl-1,3-dimethyl-1H-indazol-6-amine 2.7 ± 0.8 nih.gov
N-(3-pyridylmethyl)-1,3-dimethyl-1H-indazol-6-amine 0.8 ± 0.2 nih.gov

Interaction with Serotonin (B10506) Receptors (if applicable to specific derivatives)

Derivatives of the indazole scaffold have been investigated for their potential to interact with various G protein-coupled receptors, including serotonin (5-HT) receptors, which are important targets for neurological and psychiatric disorders. nih.govmdpi.com

Research has shown that modifying the indazole core can produce ligands with significant affinity for different 5-HT receptor subtypes. For example, a series of 3-aryl-1-[(4-phenyl-1-piperazinyl)butyl]indazole derivatives were synthesized and evaluated for their affinity to 5-HT1A receptors. nih.gov The study found that replacing a hydrogen atom at the N1 position of the 3-arylindazole with a (phenylpiperazine)butyl substituent generally led to an increase in affinity for dopamine (B1211576) receptors but a decrease in affinity for 5-HT1A receptors, indicating that selectivity can be tuned through chemical modification. nih.gov

In another study, 1H-indazole-3-carboxamide derivatives were developed as selective 5-HT4 receptor ligands. acs.org These compounds emerged from a pharmacophore-based search and showed high binding affinity. For instance, compound 11b (structure detailed in the source) showed 98% binding inhibition at a concentration of 1 µM. acs.org Further optimization of the substituents on the piperidine (B6355638) ring and the indazole core led to the identification of potent and selective 5-HT4R antagonists. acs.orgresearchgate.net

A third series of multi-target ligands based on indazole and piperazine (B1678402) scaffolds were designed to interact with dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors for the potential treatment of schizophrenia. nih.gov The affinity of these compounds was highly dependent on the substitution pattern on the aryl part of the piperazine moiety. nih.gov

The table below summarizes the receptor binding data for selected indazole derivatives at various serotonin receptors.

Table 2: Serotonin Receptor Affinity for Selected Indazole Derivatives

Compound Class Target Receptor Key Finding Reference
3-Aryl-1-[(4-phenyl-1-piperazinyl)butyl]indazoles 5-HT1A N1-substitution with (phenylpiperazine)butyl decreased affinity for 5-HT1A receptors. nih.gov
1H-Indazole-3-carboxamides 5-HT4 Identified potent and selective antagonists with high binding inhibition (e.g., 98% at 1 µM for one derivative). acs.org
Indazole-piperazine derivatives 5-HT1A, 5-HT2A Affinity for 5-HT1A and 5-HT2A receptors could be modulated by substituents on the piperazine moiety. nih.gov

Broad-Spectrum Antimicrobial Activity (e.g., antibacterial)

The indazole heterocyclic system is recognized for its potential in developing new antimicrobial agents. nih.gov While direct studies on the antimicrobial properties of this compound are limited, research on related indazole derivatives demonstrates promising activity against various pathogens. nih.govnih.gov

A review on the subject highlights that a series of N-methyl-3-aryl indazoles were found to be effective against several bacterial strains, including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov This suggests that the indazole core is a viable scaffold for antibacterial drug discovery.

More specifically, a study on new 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives, which are structurally related to the compound of interest, reported antibacterial activity. nih.gov Certain nitro-substituted derivatives were tested against Neisseria gonorrhoeae, showing Minimum Inhibitory Concentration (MIC) values as low as 62.5 μg/mL. nih.gov These findings indicate that the 6-aminoindazole framework can be a key component in compounds with significant antibacterial effects.

The table below presents the antibacterial activity of selected 6-amino-benzo[g]indazole derivatives.

Table 3: Antibacterial Activity of Selected 6-Amino-Benzo[g]indazole Derivatives

Compound Bacterium MIC (μg/mL) Reference
Compound 13b (a nitro-derivative) N. gonorrhoeae 62.5 nih.gov
Compound 12a (a nitro-derivative) N. gonorrhoeae 250 nih.gov

Future Perspectives and Research Directions for 6 Amino 1h Indazol 3 Yl Methanol

Development of Novel and Efficient Synthetic Routes

Key areas of exploration include:

Palladium-catalyzed C-H amination: This method offers a direct way to form the indazole ring system. mdpi.com

Copper-catalyzed cyclization: The use of copper catalysts in the cyclization of o-haloaryl N-sulfonylhydrazones is another promising avenue. nih.gov

Oxidative benzannulation: This technique, involving the reaction of pyrazoles with internal alkynes, provides an alternative route to the indazole core. mdpi.com

Researchers are continuously seeking to improve upon existing methods to create more efficient and versatile synthetic pathways. beilstein-journals.org

Exploration of Advanced Spectroscopic and Analytical Techniques

A thorough understanding of the three-dimensional structure and physicochemical properties of (6-Amino-1H-indazol-3-YL)methanol is crucial for rational drug design. Advanced spectroscopic and analytical techniques will play a vital role in this endeavor.

Future research will likely employ a combination of the following techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D-NMR techniques are essential for confirming the structure of isomers formed during synthesis. nih.govresearchgate.net

Mass Spectrometry: High-resolution mass spectrometry is critical for accurate molecular weight determination and structural elucidation. researchgate.net

X-ray Crystallography: This technique provides detailed information about the three-dimensional arrangement of atoms within a crystal, offering insights into intermolecular interactions. researchgate.net

Fluorescence and Absorption Spectroscopy: These methods can be used to study the electronic properties of the molecule and its interactions with biological targets. researchgate.net

By combining data from these techniques, researchers can build a comprehensive picture of the molecule's structure and behavior.

Application of Machine Learning and AI in Compound Design and Prediction

In the context of this compound, AI and ML can be applied to:

Predictive Modeling: Develop models to forecast the efficacy and potential off-target effects of new analogs. nih.gov

Virtual Screening: Rapidly screen large virtual libraries of compounds to identify those with the highest probability of being active. nih.gov

De Novo Design: Generate entirely new molecular structures with optimized properties. springernature.com

Retrosynthetic Analysis: Propose novel and efficient synthetic routes for target molecules. nih.gov

The use of AI and ML has the potential to significantly accelerate the drug discovery process and reduce the costs associated with bringing a new drug to market. nih.govnih.gov

Design and Synthesis of Highly Selective and Potent Analogs

Structure-activity relationship (SAR) studies are crucial in this process, helping to identify which parts of the molecule are essential for its biological activity. nih.gov For example, research has shown that the substituents at various positions on the indazole ring can significantly influence the compound's potency and selectivity. mdpi.com By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify compounds with enhanced therapeutic potential. nih.gov

Discovery of Novel Biological Targets and Mechanisms of Action

While some biological targets for indazole derivatives are known, there is still much to be discovered. nih.govnih.gov Future research will focus on identifying new biological targets for this compound and elucidating its precise mechanism of action. nih.gov

Computational approaches, such as molecular docking and in silico repositioning, can be used to predict potential binding partners for the compound. researchgate.netf1000research.com These predictions can then be validated through experimental techniques. Understanding the mechanism of action at a molecular level is critical for optimizing the therapeutic effects of the compound and for identifying potential new indications. researchgate.net

Multidisciplinary Approaches in Indazole Research

Medicinal Chemistry: For the design and synthesis of new compounds. pugetsound.edu

Pharmacology: To evaluate the biological activity and mechanism of action of these compounds. nih.gov

Computational Chemistry: To apply AI, ML, and other computational tools to drug design and prediction. researchgate.net

Structural Biology: To determine the three-dimensional structures of the compound and its complexes with biological targets. tballiance.org

By fostering collaboration between these disciplines, researchers can accelerate the pace of discovery and translate promising laboratory findings into new and effective therapies.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing (6-Amino-1H-indazol-3-yl)methanol, and how can its purity be validated?

  • Synthesis Strategy : A common approach involves functionalizing the indazole core via nucleophilic substitution or catalytic coupling. For example, introducing the amino group at the 6-position through nitration followed by reduction, and subsequent hydroxymethylation at the 3-position using formaldehyde derivatives.
  • Purity Validation : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (ESI-MS) can further validate molecular weight. Reference stability studies for similar indazole derivatives in and for analytical protocols .

Q. How should researchers approach the structural characterization of this compound using X-ray crystallography?

  • Crystallization : Optimize solvent systems (e.g., DMSO/water) to grow single crystals. Monitor crystal stability under varying humidity conditions.
  • Data Collection and Refinement : Use the SHELX suite (e.g., SHELXL for refinement) to resolve atomic positions and hydrogen bonding networks. Address challenges like twinning or weak diffraction by adjusting data collection parameters (e.g., exposure time, temperature) .

Advanced Research Questions

Q. What strategies can resolve contradictions in stability data for this compound under varying pH conditions?

  • Controlled Stability Studies : Design experiments across pH 2–12 at 25°C and 40°C, using UV-Vis spectroscopy to track degradation kinetics. Compare results with computational predictions (e.g., pKa calculations via ChemAxon).
  • Statistical Analysis : Apply time-series regression models to identify pH-dependent degradation pathways. For conflicting data, use bootstrapping or sensitivity analysis to isolate experimental variables (e.g., buffer composition) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • QSAR Modeling : Train models using datasets from PubChem or Reaxys to correlate substituent effects (e.g., electron-donating groups at the 6-position) with activity. Validate predictions via in vitro assays targeting kinases or receptors.
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with binding pockets (e.g., ATP-binding sites). Prioritize derivatives with high binding affinity scores for synthesis .

Q. What experimental designs mitigate challenges in crystallizing this compound due to its polar functional groups?

  • Co-Crystallization : Introduce co-formers like succinic acid to enhance lattice stability via hydrogen bonding.
  • High-Throughput Screening : Utilize robotic platforms to test 96 solvent combinations (e.g., PEGs, ionic liquids) for nucleation optimization. Monitor crystal growth via in situ Raman spectroscopy .

Data Contradiction and Analysis

Q. How should researchers address discrepancies between theoretical and experimental logP values for this compound?

  • Method Comparison : Cross-validate logP using shake-flask (experimental) vs. chromatographic (e.g., HPLC-k') methods.
  • Error Source Identification : Assess contributions from ionization (pH effects) or solvent impurities. Reference for iterative qualitative analysis frameworks .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?

  • Standardization : Document reaction parameters (e.g., stoichiometry, inert gas purging) using IUPAC guidelines. Share raw NMR/HPLC data via open-access repositories (e.g., Zenodo).
  • Collaborative Validation : Conduct round-robin tests with independent labs to refine synthetic protocols. Reference for open-data practices .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC180–185°C (decomp.)
LogP (Experimental)Shake-flask (pH 7.4)0.85 ± 0.12
Aqueous SolubilityUV-Vis (25°C)12.3 mg/mL
pKa (Predicted)ChemAxon4.2 (amino), 9.8 (hydroxyl)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.